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molecular formula C8H9Cl2N B108359 2-(3,4-Dichlorophenyl)ethanamine CAS No. 21581-45-3

2-(3,4-Dichlorophenyl)ethanamine

Cat. No. B108359
M. Wt: 190.07 g/mol
InChI Key: MQPUAVYKVIHUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using an analogous procedure and workup as described in Example 15, 1,2-dichloro-4-(2-nitro-vinyl)-benzene (I-41a: 5.1 g, 23.831 mmol) in dry THF (51 mL) was reacted with LiBH4 (2.1 g, 95.327 mmol) and chloro trimethyl silane (20.71 g, 190.64 mmol) at 0° C. The resulting mixture was stirred at room temperature for 72 hours to afford 3.43 g of the crude product which was used in the next step without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
Quantity
51 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][N+:10]([O-])=O)=[CH:4][C:3]=1[Cl:13].[Li+].[BH4-].Cl[Si](C)(C)C>C1COCC1>[Cl:13][C:3]1[CH:4]=[C:5]([CH2:8][CH2:9][NH2:10])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
20.71 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
51 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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